6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Overview
Description
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the reaction of thiourea, malonodinitrile, and an aromatic aldehyde in absolute isopropyl alcohol in the presence of sodium isopropylate at room temperature . This method is a classical three-component reaction that yields the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyrimidine derivatives
Scientific Research Applications
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . These actions contribute to its potential therapeutic effects, such as reducing pulmonary hypertension and preventing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~,N~2~-diethylglycinamide
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)
Uniqueness
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
6-amino-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H4,6,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXOYWILMXBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390209 | |
Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87166-64-1 | |
Record name | 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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